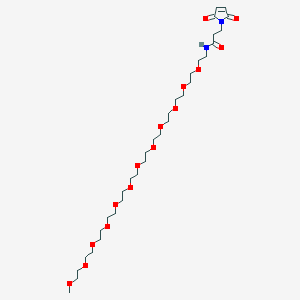

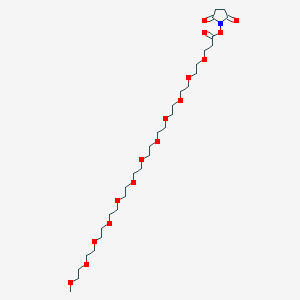

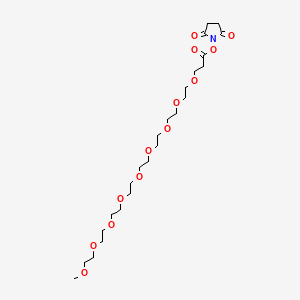

m-PEG9-NHS-Ester

Übersicht

Beschreibung

m-PEG9-NHS ester: is a polyethylene glycol (PEG) derivative containing a N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amines (-NH2) in proteins, peptides, and other molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, m-PEG9-NHS ester is employed to modify proteins and peptides, improving their stability and half-life in biological systems. This modification is crucial for studying protein interactions and functions.

Medicine: In the medical field, m-PEG9-NHS ester is used in the development of PEGylated drugs and therapeutic proteins. PEGylation enhances the pharmacokinetics and reduces the immunogenicity of these therapeutic agents.

Industry: Industrially, m-PEG9-NHS ester is utilized in the production of bioactive hydrogels for tissue engineering and regenerative medicine. These hydrogels provide a supportive matrix for cell growth and tissue regeneration.

Wirkmechanismus

Target of Action

m-PEG9-NHS ester: primarily targets primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are crucial for various biochemical processes, including protein synthesis and modification.

Mode of Action

The NHS (N-hydroxysuccinimide) ester group in m-PEG9-NHS ester reacts with the primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling and modifying biomolecules. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, facilitating better interaction with the target molecules .

Biochemical Pathways

By modifying primary amines, m-PEG9-NHS ester can influence various biochemical pathways. For instance, it can alter protein-protein interactions, enzyme activity, and signal transduction pathways. These modifications can lead to changes in cellular functions and responses .

Result of Action

The molecular and cellular effects of m-PEG9-NHS ester include the formation of stable amide bonds with primary amines, leading to the modification of proteins and other biomolecules. This can result in altered protein function, stability, and interactions, potentially affecting cellular processes and pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of m-PEG9-NHS ester. The compound is typically stable under physiological conditions, but extreme pH or high temperatures may affect its reactivity and stability. Additionally, the presence of competing nucleophiles can impact the efficiency of the labeling reaction .

Would you like more detailed information on any specific aspect of this compound?

Biochemische Analyse

Biochemical Properties

m-PEG9-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . m-PEG9-NHS ester, as a linker, facilitates the interaction between these two ligands.

Cellular Effects

The effects of m-PEG9-NHS ester on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, m-PEG9-NHS ester indirectly influences cell function by contributing to the degradation of specific target proteins.

Molecular Mechanism

The molecular mechanism of m-PEG9-NHS ester is tied to its role in PROTACs . The NHS ester in m-PEG9-NHS ester reacts with the primary amines of a target protein, forming a stable amide bond . This allows the target protein to be linked to an E3 ubiquitin ligase, leading to the degradation of the target protein .

Temporal Effects in Laboratory Settings

It is known that m-PEG9-NHS ester is stable and does not degrade easily .

Metabolic Pathways

It is known that m-PEG9-NHS ester is used in the synthesis of PROTACs , which are involved in the ubiquitin-proteasome system .

Subcellular Localization

As a component of PROTACs , it may be found wherever PROTACs are localized within the cell.

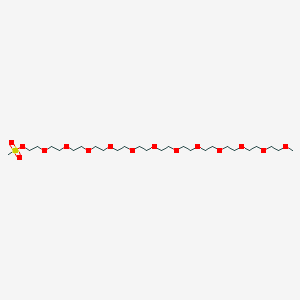

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-NHS ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis of the NHS ester.

Industrial Production Methods: Industrial production of m-PEG9-NHS ester follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The product is then purified using techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: m-PEG9-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester

Conditions: Neutral to slightly basic pH (7-9), aqueous or organic solvent (e.g., phosphate-buffered saline, DMF, DMSO)

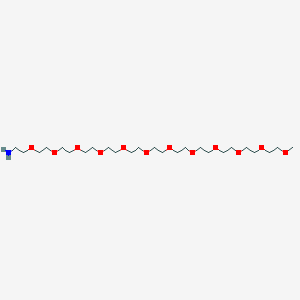

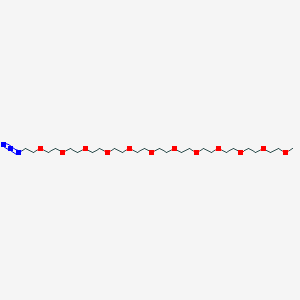

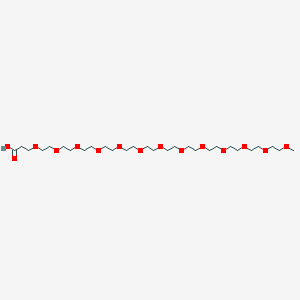

Vergleich Mit ähnlichen Verbindungen

m-PEG-NHS ester: Similar to m-PEG9-NHS ester but with different PEG chain lengths.

Uniqueness: m-PEG9-NHS ester is unique due to its specific PEG chain length (nine ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring precise control over the PEGylation process and the properties of the modified molecules.

Eigenschaften

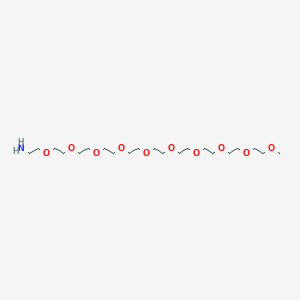

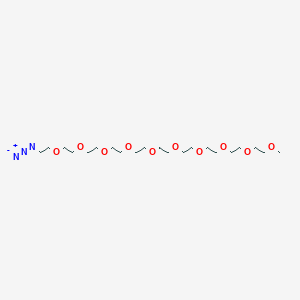

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNXKFXTQIHOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

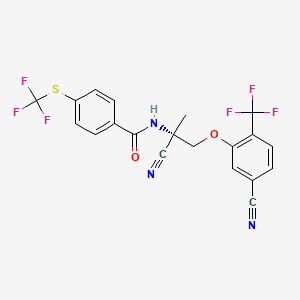

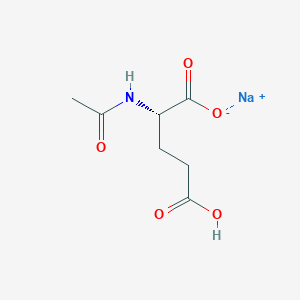

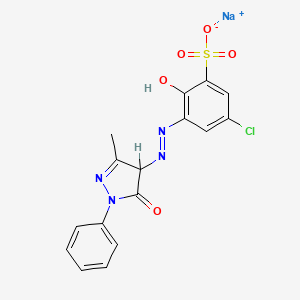

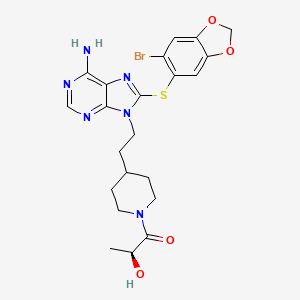

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.